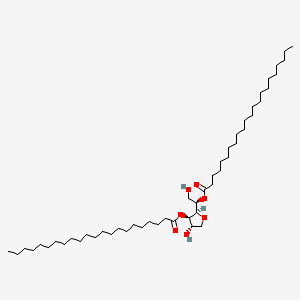

Sorbitan, didocosanoate

Description

Overview of Sorbitan (B8754009) Fatty Acid Esters as Research Subjects

Sorbitan fatty acid esters, often referred to as sorbitan esters, are nonionic surfactants derived from the dehydration of the sugar alcohol sorbitol to form sorbitan, which is then esterified with fatty acids. ontosight.aihuanachemical.comontosight.ai This class of compounds is a cornerstone in the study of surface science and colloid chemistry.

Synthesis and Structure: The production of sorbitan esters is typically a two-stage process. researchgate.net First, sorbitol is dehydrated at high temperatures, often with an acid catalyst, to produce a mixture of cyclic sorbitan isomers (intramolecular ethers). researchgate.netbtsjournals.com In the second stage, this sorbitan mixture is esterified with one or more fatty acids at even higher temperatures, using an alkaline catalyst. researchgate.net The fatty acids used can vary widely, from lauric acid (C12) to stearic acid (C18) and oleic acid (C18:1), which dictates the properties of the final ester. huanachemical.comcnchemsino.com

The resulting molecules possess a hydrophilic sorbitan head and one or more lipophilic fatty acid tails, making them amphiphilic. ontosight.aishreechem.in This dual nature allows them to adsorb at interfaces (e.g., oil-water), reducing surface tension and stabilizing emulsions. researchgate.netatamanchemicals.com Their nonionic character makes them less sensitive to changes in pH and ionic strength compared to charged surfactants, broadening their applicability in research contexts. researchgate.net

Research Significance: The versatility of sorbitan esters makes them valuable subjects in several research areas:

Emulsion Science: They are frequently used as model emulsifiers to study the formation, stability, and rheology of both water-in-oil (W/O) and oil-in-water (O/W) emulsions. huanachemical.comatamanchemicals.com The ratio of hydrophilic to lipophilic character, quantified by the Hydrophilic-Lipophilic Balance (HLB) value, can be tuned by changing the fatty acid type and the degree of esterification. huanachemical.com

Pharmaceutical Sciences: In drug delivery research, sorbitan esters are key components in the formulation of vesicles known as niosomes. nih.gov These are bilayer structures that can encapsulate both hydrophilic and hydrophobic drug molecules, offering a more stable and cost-effective alternative to liposomes. nih.gov Their role as excipients is also studied for improving the wetting and dispersion of hydrophobic compounds in various formulations. researchgate.net

Material Science: The self-assembly properties of these surfactants are of fundamental interest. They can form various structures like micelles and liquid crystals, which are investigated for creating novel materials and for their influence on the morphology of polymer systems. btsjournals.com

Academic Significance of Long-Chain Fatty Acid Esters in Contemporary Chemical Science

The "didocosanoate" portion of the compound's name signifies that it is an ester of behenic acid (C22:0), a very long-chain saturated fatty acid (VLCFA). nih.govoup.com The incorporation of such long alkyl chains into molecular structures is a significant area of contemporary chemical research, imparting unique and often desirable properties.

Influence on Physicochemical Properties: The length of the fatty acid chain is a critical determinant of a molecule's physical and chemical behavior.

Increased Hydrophobicity: Compared to more common C16 (palmitic) or C18 (stearic) acid esters, C22 esters are substantially more hydrophobic. This strong lipophilic character can lead to very low HLB values in surfactants, making them highly effective as water-in-oil emulsifiers.

Thermal Properties: Long, saturated alkyl chains can pack together efficiently, leading to stronger van der Waals forces. This typically results in higher melting points and distinct thermal phase behavior, which is relevant in the study of waxes, lubricants, and phase-change materials. researchgate.net Research into the esterification of behenic acid with various alcohols has shown that the resulting wax esters have unique melting points and viscosities that are of industrial and academic interest. researchgate.net

Self-Assembly and Crystallization: The presence of very long chains influences how molecules organize themselves in solution and in the solid state. This can lead to the formation of unique crystalline structures, liquid crystals, or highly stable self-assembled monolayers, which are studied in the fields of nanotechnology and advanced materials. scielo.br

Role in Biochemical and Systems Research: In a biological context, long-chain fatty acyl-CoA esters are recognized as important signaling molecules that regulate cellular energy metabolism. nih.govnih.gov They can act as allosteric regulators of key enzymes involved in fatty acid synthesis and oxidation. nih.govnih.gov While Sorbitan, didocosanoate is a synthetic molecule, research into the behavior of natural lipids containing behenic acid provides insight into the potential interactions of such long chains within biological membranes and their metabolic implications. scielo.br Studies on structured lipids containing behenic acid have explored their potential to modulate metabolic processes. scielo.br The unique properties conferred by VLCFAs are critical for functions like skin barrier formation and myelin maintenance. oup.com

The study of synthetic esters derived from these long-chain fatty acids, therefore, provides valuable models for understanding complex physicochemical phenomena and for designing new functional materials with tailored properties. acmechem.commdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | The primary subject of the article. |

| Sorbitol | The sugar alcohol precursor to sorbitan. huanachemical.comresearchgate.net |

| Sorbitan | The dehydrated form of sorbitol, forming the hydrophilic head of the ester. ontosight.airesearchgate.net |

| Behenic Acid (Docosanoic Acid) | The C22 very long-chain fatty acid that forms the lipophilic tails of the ester. nih.gov |

| Lauric Acid | A C12 fatty acid mentioned as an example for synthesizing sorbitan esters. huanachemical.com |

| Oleic Acid | A C18 unsaturated fatty acid mentioned as an example for synthesizing sorbitan esters. huanachemical.combtsjournals.com |

| Palmitic Acid | A C16 saturated fatty acid mentioned as an example for synthesizing sorbitan esters. huanachemical.com |

Properties

CAS No. |

93980-58-6 |

|---|---|

Molecular Formula |

C50H96O7 |

Molecular Weight |

809.3 g/mol |

IUPAC Name |

[(2R,3R,4S)-2-[(1R)-1-docosanoyloxy-2-hydroxyethyl]-4-hydroxyoxolan-3-yl] docosanoate |

InChI |

InChI=1S/C50H96O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-47(53)56-46(43-51)50-49(45(52)44-55-50)57-48(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46,49-52H,3-44H2,1-2H3/t45-,46+,49+,50+/m0/s1 |

InChI Key |

XLHKBKPYBHLCTJ-NEWJQEBSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Sorbitan Esters with Long Chain Acyl Chains

Precursor Synthesis via Polyol Dehydration

Sorbitan (B8754009), the precursor for sorbitan esters, is produced through the dehydration of sorbitol. wikipedia.org This process involves the removal of a water molecule from the sorbitol molecule to form a cyclic ether. The reaction typically yields a mixture of isomers, with the 1,4-anhydrosorbitol form being the predominant product. wikipedia.org Careful control of reaction conditions is necessary to favor the formation of sorbitan over the further dehydrated product, isosorbide (B1672297). wikipedia.org

The acid-catalyzed dehydration of sorbitol to sorbitan is a key industrial process. oup.com The reaction proceeds through two main steps: the initial dehydration of sorbitol to form 1,4-sorbitan, and a subsequent dehydration of 1,4-sorbitan to produce isosorbide. researchgate.net The mechanism for the selective formation of 1,4-sorbitan is thought to involve an SN2 reaction. oup.comresearchgate.net In this proposed mechanism, the primary C1 hydroxyl group of sorbitol is attacked by the hydroxyl group at the secondary C4 position. oup.com

Thermodynamic and kinetic factors play a significant role in determining the yield of 1,4-sorbitan. oup.comresearchgate.net It has been observed that sorbitol preferentially forms an adduct with the sulfuric acid catalyst, which in turn inhibits the subsequent dehydration of the desired 1,4-sorbitan to the byproduct isosorbide. oup.comresearchgate.net This preferential interaction is a key factor in achieving a higher yield of the mono-dehydrated product. oup.com

The goal is to maximize the first reaction while minimizing the second.

A variety of catalytic systems have been investigated for the dehydration of sorbitol, with the aim of maximizing the yield and selectivity for 1,4-sorbitan.

Homogeneous Catalysts: Sulfuric acid is the most widely used catalyst in the industrial production of 1,4-sorbitan. oup.comresearchgate.net It has been shown to give a 1,4-sorbitan yield of 58%. oup.comresearchgate.net Other homogeneous Brønsted acids like HCl and H₃PO₄ have also been used. mpg.de Lewis acids such as AlCl₃ and SnCl₄ have been found to be effective for the first dehydration step to 1,4-monoanhydrosorbitol but are less efficient for the subsequent conversion to isosorbide. rsc.org

Heterogeneous Catalysts: The use of solid acid catalysts is an area of active research, as they offer advantages in terms of separation and reusability, potentially reducing manufacturing costs. oup.com Various solid acid catalysts have been explored, including:

Zeolites: Zeolites such as H-β have been used, with one study reporting a 94% conversion of sorbitol and an 83% yield of isosorbide in a continuous-flow system, indicating that the reaction conditions strongly favor the di-dehydrated product. mpg.de

Sulfated Metal Oxides: Sulfated zirconia (SZ) is noted for its high thermal stability and acidity. escholarship.org It has shown to be a highly effective catalyst, outperforming zeolites under certain conditions and achieving complete sorbitol conversion. escholarship.org Sulfated copper oxide has also been studied, showing high sorbitol conversion but with selectivity towards isosorbide. researchgate.net

Acidic Resins: Amberlyst 36 has demonstrated high selectivity for sorbitol anhydrides. researchgate.net

The choice of catalyst and reaction conditions significantly impacts the product distribution. For instance, while sulfuric acid can selectively produce 1,4-sorbitan, many solid acid catalysts tend to promote the formation of isosorbide. oup.com

| Catalyst | Type | Reported Yield/Selectivity | Notes |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous | 58% yield of 1,4-Sorbitan oup.comresearchgate.net | Widely used industrially. oup.comresearchgate.net |

| Sulfated Zirconia (SZ) | Heterogeneous | 74% yield of Isosorbide escholarship.org | High activity and complete sorbitol conversion. escholarship.org |

| H-β Zeolite | Heterogeneous | 83% yield of Isosorbide mpg.de | Effective in continuous-flow systems. mpg.de |

| Amberlyst 36 | Heterogeneous | 86% selectivity for sorbitol anhydrides researchgate.net | Acidic resin catalyst. researchgate.net |

| Toluene Sulfonic Acid with TBAB | Homogeneous | 52.6% yield of 1,4-Sorbitan phasetransfercatalysis.com | Used under reduced pressure. phasetransfercatalysis.com |

Esterification Protocols for Didocosanoic Acid Incorporation

The second major step in the synthesis of sorbitan didocosanoate is the esterification of the sorbitan precursor with didocosanoic acid (also known as behenic acid). This reaction involves the formation of an ester linkage between a hydroxyl group on the sorbitan molecule and the carboxyl group of the fatty acid.

The esterification of sorbitan can be carried out using either acid or alkaline catalysts. iiis.org

Acid Catalysts: Examples include concentrated sulfuric acid and p-toluenesulfonic acid. iiis.org

Alkaline Catalysts: Sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, and potassium carbonate are commonly used. iiis.org The use of alkaline catalysts is often preferred. iiis.org

The reaction is typically performed by heating the sorbitan, fatty acid, and catalyst together, often under an inert atmosphere such as nitrogen to prevent oxidation. google.com

Optimizing process parameters is crucial for achieving high yields and the desired degree of esterification.

Temperature: The esterification temperature is a critical parameter. Temperatures are generally maintained between 180°C and 215°C. google.com Temperatures above 215°C can lead to undesirable color formation in the final product. google.com Conversely, temperatures below 180°C may result in a slow reaction rate and incomplete esterification. google.com A preferable temperature range is often cited as 190°C to 210°C. google.com In some processes, the esterification is carried out at temperatures as high as 220°C with an alkaline catalyst. researchgate.net

Time: The reaction time is dependent on the temperature and catalyst used. For example, sorbitan stearate (B1226849) production using an alkaline catalyst at atmospheric pressure was reported to take 5 hours. iiis.org In another study, the optimal residence time for the initial sorbitol dehydration step was found to be 150-195 minutes at 180°C, which precedes the esterification step. iiis.org

Pressure: The reaction is often carried out under reduced pressure (vacuum) to facilitate the removal of water, which is a byproduct of the esterification reaction. iiis.orgresearchgate.net Driving the equilibrium towards the product side by removing water helps to increase the reaction yield. For instance, the synthesis of nonionic sorbitan monostearate has been reported at 230°C under a vacuum of 60 mmHg, achieving a yield of 92%. researchgate.net

| Parameter | Typical Range/Value | Rationale/Effect |

|---|---|---|

| Temperature | 180°C - 215°C google.com | Higher temperatures increase reaction rate but can cause color formation; lower temperatures can lead to incomplete reaction. google.com |

| Time | Dependent on other parameters (e.g., 5 hours) iiis.org | Sufficient time is needed for the reaction to reach completion. |

| Pressure | Reduced pressure (e.g., 60 mmHg) researchgate.net | Removal of water byproduct drives the reaction equilibrium towards product formation. iiis.orgresearchgate.net |

| Catalyst | Acid or Alkaline (Alkaline often preferred) iiis.org | Increases the rate of the esterification reaction. iiis.org |

Advanced Analytical and Spectroscopic Characterization of Sorbitan, Didocosanoate

Molecular Structure Elucidation Techniques

The definitive identification and structural confirmation of Sorbitan (B8754009), didocosanoate, a complex ester formed from sorbitol-derived anhydrides (sorbitan) and two docosanoic acid (behenic acid) chains, relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Sorbitan, didocosanoate, ¹H and ¹³C NMR would confirm the presence and connectivity of the sorbitan headgroup and the two long alkyl chains of the docosanoate moieties.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the protons on the sorbitan ring and the attached hydroxymethyl group, typically appearing in the 3.5-5.5 ppm range. researchgate.net The numerous methylene (B1212753) (-CH₂-) protons of the two docosanoate chains would create a large, overlapping signal around 1.25 ppm. The α-methylene protons adjacent to the ester carbonyl group would be shifted downfield to approximately 2.3 ppm, while the terminal methyl (-CH₃) protons would appear upfield around 0.88 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbons of the sorbitan headgroup would resonate in the 60-85 ppm region. The carbonyl carbon of the ester groups would be clearly identifiable by its characteristic downfield shift to approximately 173 ppm. The carbons of the long alkyl chains would produce a series of signals in the 14-35 ppm range, with the terminal methyl carbon appearing at the most upfield position (~14 ppm).

Table 1: Predicted NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Sorbitan Ring Protons/Carbons | 3.5 - 5.5 | 60 - 85 |

| Ester Carbonyl (C=O) | - | ~173 |

| α-Methylene (-CH₂-C=O) | ~2.3 | ~34 |

| Methylene Chain (-(CH₂)n-) | ~1.25 | 22 - 32 |

| Terminal Methyl (-CH₃) | ~0.88 | ~14 |

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For a complex mixture like commercial sorbitan esters, coupling High-Performance Liquid Chromatography (HPLC) with MS (LC-MS) allows for the separation of different ester species (e.g., mono-, di-, tri-esters) prior to mass analysis. researchgate.netyoutube.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its elemental formula (C₅₀H₉₆O₇). In positive ion mode, the spectrum would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation analysis (MS/MS) could further confirm the structure by showing losses of the fatty acid chains.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅₀H₉₆O₇ |

| Exact Mass | 824.7054 |

| Expected [M+H]⁺ ion | 825.7132 |

| Expected [M+Na]⁺ ion | 847.6952 |

Morphological and Interfacial Characterization

Beyond the molecular level, understanding the supramolecular organization and solid-state properties of this compound is critical. Electron microscopy and X-ray diffraction are key techniques for this level of characterization.

As a surfactant, this compound can self-assemble into various structures like micelles, vesicles, or other aggregates in different media. Electron microscopy is used to visualize these nanoscale and microscale structures.

Scanning Electron Microscopy (SEM): SEM provides topographical information about the bulk material in its solid state. It would be used to analyze the surface morphology, particle shape, and size distribution of powdered or solid this compound.

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of self-assembled structures in a dispersed state. For instance, if this compound is used to form vesicles (niosomes) or emulsions, TEM would reveal their size, shape, and lamellarity (number of layers).

X-ray diffraction (XRD) is the primary technique for investigating the solid-state structure of materials, distinguishing between crystalline and amorphous forms. rsc.org Sorbitan esters with long saturated fatty acid chains, like didocosanoate, are expected to be semi-crystalline at room temperature due to the ordered packing of the long alkyl tails. rsc.org

The XRD pattern of solid this compound would likely exhibit:

Sharp peaks in the wide-angle region (WAXD), which are indicative of the crystalline packing of the hydrocarbon chains.

A broad halo in the pattern, indicating the presence of an amorphous component, likely associated with the less-ordered sorbitan headgroups.

The positions of the sharp diffraction peaks can provide information about the specific packing arrangement (e.g., hexagonal, orthorhombic) of the alkyl chains.

Table 3: Hypothetical XRD Peak Data for Crystalline Portion of this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Interpretation |

| ~21.5° | ~4.13 | Characteristic of short-axis packing of alkyl chains |

| ~23.9° | ~3.72 | Secondary packing reflection of alkyl chains |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would show characteristic absorption bands confirming its chemical identity. researchgate.net

Key expected vibrational bands include:

A broad band around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups on the sorbitan ring.

Strong bands between 2850 and 2960 cm⁻¹ due to the C-H stretching of the long alkyl chains.

A very strong, sharp peak around 1740 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching of the ester functional group. researchgate.net

A series of bands in the fingerprint region, particularly around 1170 cm⁻¹ , corresponding to C-O stretching vibrations of the ester and ether linkages in the sorbitan headgroup.

Table 4: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2918, 2850 (strong) | C-H stretch | Alkyl (-CH₂, -CH₃) |

| ~1740 (very strong) | C=O stretch | Ester (-C=O) |

| ~1170 (strong) | C-O stretch | Ester, Ether |

Chromatographic Techniques for Purity and Compositional Analysis (e.g., HPLC)

The analysis of this compound, a member of the sorbitan ester family, presents a complex challenge due to the potential for a wide variety of related substances. Commercial sorbitan esters are intricate mixtures containing various isomers and esters of sorbitol and its anhydrides (like sorbitan and isosorbide). semanticscholar.orgresearchgate.net Chromatographic techniques are therefore essential for the detailed characterization, purity assessment, and compositional analysis of these compounds. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, though other methods like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also find application.

High-Performance Liquid Chromatography (HPLC) has been successfully employed for the separation of various sorbitan esters. semanticscholar.org The development of a robust HPLC method for this compound would likely involve a reversed-phase approach, which has proven effective for other long-chain fatty acid esters of sorbitan. researchgate.net In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilane) column, is typically used with a more polar mobile phase. researchgate.net

The choice of mobile phase is critical for achieving adequate separation of the different ester species as well as any unreacted starting materials or byproducts. For sorbitan esters, mixtures of solvents like isopropanol (B130326) and water have been utilized to separate mono-, di-, and triesters. semanticscholar.org The compositional accuracy of the analysis is highly dependent on the mobile phase composition. researchgate.net

Detection of sorbitan esters can be challenging as they lack a strong UV chromophore. Therefore, universal detectors like Refractive Index (RI) detectors or Evaporative Light Scattering Detectors (ELSD) are often employed. worktribe.com For more detailed structural elucidation and identification of impurities, HPLC coupled with Mass Spectrometry (MS) can be a powerful technique. researchgate.net

Below are examples of HPLC conditions that have been used for the analysis of various sorbitan esters, which could serve as a starting point for developing a method for this compound.

| Analyte | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Sorbitan Palmitate, Stearate (B1226849), Oleate, Isostearate | RP-18 | Isopropanol/Water | Not Specified | semanticscholar.org |

| General Sorbitan Esters | C18 | Not Specified | Not Specified | researchgate.net |

| Sorbitan Monooleate | Styragel HR 0.5 and HR 1 (GPC Columns) | Tetrahydrofuran (THF) | Refractive Index (RI) | waters.com |

| Sorbitan Tristearate | Not Specified | Not Specified | High-Resolution Mass Spectrometry (HRMS) | researchgate.net |

Other chromatographic techniques have also been applied to the analysis of sorbitan esters. Gas Chromatography (GC) is suitable for analyzing the fatty acid composition of sorbitan esters after hydrolysis and derivatization of the fatty acids. researchgate.net High-temperature GC (HT-GC) has also been used to separate and identify different sorbitan ester species. worktribe.comworktribe.com

| Analyte | Column | Derivatization | Detector | Reference |

|---|---|---|---|---|

| Sorbitan Esters (general) | DB1-ht | Not specified | Not specified | worktribe.com |

| Lauric acid esters of sorbitol, 1,4-sorbitan, and isosorbide (B1672297) | Not specified | Trimethylsilyl ethers | Not specified | researchgate.net |

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid technique for the qualitative analysis and screening of sorbitan esters. semanticscholar.orglibretexts.org It can be used to quickly assess the presence of different classes of esters (mono-, di-, triesters) and to guide the development of more sophisticated HPLC or GC methods. worktribe.comresearchgate.net For instance, silica (B1680970) gel plates with a mobile phase containing a mixture of aqueous thiourea, acetone, and methanol (B129727) have been used for the separation of surfactants, including a polyoxyethylene sorbitan monolaurate. oup.com

Supercritical Fluid Chromatography (SFC) is another advanced technique that has been successfully applied to the separation of sorbitan ester surfactants. researchgate.net Capillary SFC can separate the esters into groups of starting materials, mono-, di-, tri-, and tetraesters, offering high separation efficiency, particularly for high molecular weight polyesters. researchgate.net

Fundamental Investigations into Interfacial Chemistry and Colloidal System Engineering

Principles of Emulsion Formation and Stabilization Mechanisms

Emulsions are colloidal systems in which one liquid is dispersed in another immiscible liquid in the form of droplets. The formation and long-term stability of these systems are governed by fundamental principles of interfacial chemistry, where surfactants like Sorbitan (B8754009), didocosanoate play a critical role.

Thermodynamic and Kinetic Aspects of Interfacial Phenomena

From a thermodynamic perspective, the formation of an emulsion is a non-spontaneous process. The dispersion of one liquid into another creates a vast interfacial area, which is associated with a significant increase in the system's free energy (ΔG). This is because molecules at the interface are in a higher energy state compared to molecules in the bulk of the liquids. Surfactants are essential for overcoming this energy barrier.

The adsorption of a surfactant at the oil-water interface is a spontaneous process driven by a decrease in the free energy of the system. The standard free energy of adsorption (ΔG°ad) indicates the surfactant's propensity to move from the bulk phase to the interface. For sorbitan esters, this value is influenced by the molecular structure, with more hydrophobic surfactants showing a slightly more negative ΔG°ad. nih.gov

Kinetically, emulsions are inherently unstable and tend to break down over time through processes like flocculation, coalescence, and Ostwald ripening. The role of a surfactant is to introduce kinetic stability by creating energy barriers that significantly slow down these degradation processes. The rate at which a surfactant adsorbs to a newly created interface is crucial for preventing immediate recoalescence of droplets during the emulsification process.

Role of Interfacial Tension and Energy Barriers in System Stability

Sorbitan, didocosanoate, like other sorbitan esters, functions by adsorbing at the oil-water interface, orienting its hydrophilic sorbitan head towards the aqueous phase and its lipophilic didocosanoate (behenoyl) tails towards the oil phase. This molecular arrangement disrupts the cohesive forces between the molecules of the two immiscible liquids, leading to a marked reduction in interfacial tension (IFT). Lowering the IFT reduces the energy required to create the droplets needed for emulsion formation.

Once adsorbed, the surfactant molecules form a protective film around the dispersed droplets. For a non-ionic surfactant such as this compound, the primary stabilization mechanism is steric hindrance. The bulky sorbitan head groups and the long, projecting fatty acid chains create a physical barrier that prevents droplets from approaching each other closely enough to coalesce. This steric barrier is a formidable energy barrier that provides significant kinetic stability to the emulsion. The effectiveness of this barrier is dependent on the packing density of the surfactant molecules at the interface and the length and conformation of the lipophilic chains. The longer C22 didocosanoate chain would be expected to provide a substantial steric barrier.

Functionality as a Non-Ionic Surfactant in Dispersed Systems

This compound is classified as a polyol-type non-ionic surfactant. huanachemical.com As it carries no net electrical charge, its functionality is not significantly affected by changes in pH or the presence of electrolytes, making it highly stable and compatible with a wide range of other ingredients. chemicalbook.com This characteristic is a distinct advantage over ionic surfactants, which can be sensitive to high salt concentrations or extreme pH values. chemicalbook.com

In dispersed systems, its primary function is as a water-in-oil (W/O) emulsifier or as a co-emulsifier in oil-in-water (O/W) systems. Its significant lipophilicity, conferred by the long C22 didocosanoate chain, makes it highly soluble in the oil phase. According to the Bancroft rule, the phase in which the emulsifier is more soluble tends to become the continuous phase of the emulsion. Therefore, this compound naturally promotes the formation of systems where water droplets are dispersed within a continuous oil phase.

The performance of sorbitan esters in dispersed systems is also related to their ability to lower the critical micelle concentration (cmc), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk phase. nih.gov Generally, increasing the hydrophobicity of the surfactant by lengthening the alkyl chain leads to a lower cmc. nih.gov

| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (cmc) | Interfacial Tension at cmc (γcmc) | Area per Molecule at cmc (Acmc) |

|---|---|---|---|---|

| Sorbitan Monolaurate (Span 20) | C12 | Higher | Higher | Smaller |

| Sorbitan Monopalmitate (Span 40) | C16 | Intermediate | Intermediate | Intermediate |

| Sorbitan Monostearate (Span 60) | C18 | Lower | Lower | Larger |

| Sorbitan Didocosanoate | C22 | Expected to be very low | Expected to be very low | Expected to be larger |

Note: Specific numerical values vary with the oil phase and temperature. The table illustrates general trends based on established principles for sorbitan esters. nih.govresearchgate.net

Hydrophilic-Lipophilic Balance (HLB) System in Formulations

The Hydrophilic-Lipophilic Balance (HLB) system is a semi-empirical scale used to classify surfactants based on the balance of their hydrophilic (water-loving) and lipophilic (oil-loving) properties. alfa-chemistry.com This value is crucial for selecting the appropriate emulsifier to achieve a stable emulsion with a specific oil phase. ankara.edu.tr

HLB Determination and Predictive Modeling

The HLB value for a surfactant can be determined experimentally or calculated using theoretical models. The most common predictive model for polyhydric alcohol fatty acid esters like this compound was developed by Griffin:

HLB = 20 * (1 - S / A)

Where:

S is the saponification number of the ester.

A is the acid number of the fatty acid used (in this case, behenic acid). utl.pt

This formula highlights that the HLB value is directly related to the chemical structure of the surfactant. ubbcluj.ro Surfactants with low HLB values (typically 3-6) are more lipophilic and are effective as W/O emulsifiers, while those with high HLB values (8-18) are more hydrophilic and favor the formation of O/W emulsions. utl.pt

Given that this compound is derived from behenic acid (a C22 saturated fatty acid), it is highly lipophilic. Its HLB value is expected to be lower than that of sorbitan esters with shorter fatty acid chains, such as Sorbitan monostearate (C18), which has an HLB of 4.7. pharmaexcipients.com

| Compound Name | Common Name | Fatty Acid Chain | Typical HLB Value | Primary Emulsion Type |

|---|---|---|---|---|

| Sorbitan Monolaurate | Span 20 | C12 (Lauric) | 8.6 | O/W or W/O |

| Sorbitan Monostearate | Span 60 | C18 (Stearic) | 4.7 | W/O |

| Sorbitan Monooleate | Span 80 | C18:1 (Oleic) | 4.3 | W/O |

| Sorbitan Trioleate | Span 85 | 3x C18:1 (Oleic) | 1.8 | W/O |

| This compound | N/A | C22 (Behenic) | < 4.7 (Estimated) | W/O |

Data sourced from references ankara.edu.trpharmaexcipients.com. The HLB for this compound is an estimate based on chemical structure principles.

Influence of Environmental Parameters, such as Temperature, on HLB Effectiveness

An increase in temperature generally causes non-ionic surfactants to become more lipophilic (less water-soluble), which effectively lowers their HLB value. greengredients.it This phenomenon is described by the concept of the Phase Inversion Temperature (PIT), which is the temperature at which an emulsion stabilized by a non-ionic surfactant inverts its phase (e.g., from O/W to W/O). greengredients.it The stability of an emulsion is often maximized when it is stored at a temperature significantly below its PIT. greengredients.it

Studies on sorbitan ester monolayers have shown that as temperature increases, the monolayers expand, and the surface compressional modulus is lowered. nih.gov This indicates that the surfactant film becomes less condensed and potentially less rigid at higher temperatures, which can impact the stability of the emulsion by weakening the mechanical barrier against coalescence. nih.gov Therefore, temperature must be carefully controlled during both the formulation and storage of emulsions stabilized with this compound to ensure optimal performance and stability.

Advanced Studies on Emulsion Stability and Destabilization Pathways

The long-term stability of emulsions is a critical factor in various industrial applications. Emulsions are thermodynamically unstable systems that tend to break down over time through various destabilization pathways. This section delves into the advanced studies concerning the stability of emulsions, with a particular focus on the role of "this compound" as a stabilizer. Due to the limited availability of specific research data on "this compound," the following discussions are based on the established principles of interfacial chemistry and the behavior of long-chain sorbitan esters, which serve as a scientifically relevant proxy.

Flocculation, Coalescence, and Ostwald Ripening Phenomena

Emulsion instability manifests through several key mechanisms: flocculation, coalescence, and Ostwald ripening. entegris.com Understanding these phenomena is crucial for engineering stable colloidal systems.

Flocculation is the process where dispersed droplets aggregate to form clusters without losing their individual integrity. This is often a precursor to coalescence. In emulsions stabilized by sorbitan esters, the extent of flocculation is influenced by the balance of attractive and repulsive forces between droplets. The long, oleophilic didocosanoate chains of "this compound" are expected to provide a steric barrier that hinders close approach of droplets, thereby reducing flocculation. However, in water-in-oil (W/O) emulsions, if the hydrocarbon chains of the emulsifier on adjacent droplets interpenetrate, it can lead to flocculation. This behavior is particularly relevant for stabilizers with multiple fatty acid chains. uu.nl

Coalescence is an irreversible process where flocculated droplets merge to form a larger droplet, leading to a decrease in the total interfacial area and ultimately to phase separation. The resistance to coalescence is largely determined by the properties of the interfacial film formed by the emulsifier. A rigid and viscoelastic interfacial film, which "this compound" is expected to form due to its long, saturated fatty acid chains, can provide a robust barrier against coalescence. acs.org The stability against coalescence is a key indicator of the long-term stability of an emulsion.

Ostwald Ripening is a phenomenon where larger droplets grow at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase. entegris.com This occurs because smaller droplets have a higher Laplace pressure and thus a higher solubility of the dispersed phase in the continuous phase. For Ostwald ripening to be significant, the dispersed phase must have some solubility in the continuous phase. In the context of "this compound" stabilized emulsions, the rate of Ostwald ripening would depend on the nature of the oil phase. The addition of a highly water-insoluble component to the oil phase can effectively inhibit Ostwald ripening. nih.gov

Table 1: Overview of Emulsion Destabilization Phenomena

| Phenomenon | Description | Role of "this compound" (inferred) |

|---|---|---|

| Flocculation | Aggregation of individual droplets into clusters. | The long didocosanoate chains provide a steric barrier, potentially reducing flocculation. |

| Coalescence | Merging of droplets to form larger ones, leading to phase separation. | Forms a rigid interfacial film that acts as a mechanical barrier to prevent droplet fusion. |

| Ostwald Ripening | Growth of larger droplets at the expense of smaller ones through diffusion. | The low water solubility of the long didocosanoate chains may help to retard this process. |

Influence of Process Variables on Emulsion Stability

The stability of an emulsion is not solely dependent on the choice of emulsifier but is also significantly influenced by various process parameters during its formation.

Emulsifier Dosage: The concentration of "this compound" is a critical factor. An optimal emulsifier concentration is required to adequately cover the surface of the dispersed droplets and provide a stabilizing interfacial film. Insufficient emulsifier will lead to droplet coalescence, while an excessive amount can sometimes lead to destabilization through mechanisms like depletion flocculation. Studies on other sorbitan esters have shown that emulsion stability generally increases with emulsifier concentration up to a certain point, beyond which the effect may plateau or even decrease. researchgate.net

Oil-to-Water Ratio: The relative proportions of the oil and water phases determine the type of emulsion (O/W or W/O) and its stability. For W/O emulsions, which are typically stabilized by low HLB surfactants like sorbitan esters, increasing the volume of the dispersed aqueous phase can lead to increased viscosity and droplet packing, which may enhance stability up to a certain point. However, exceeding a critical internal phase volume can lead to phase inversion or emulsion breaking. researchgate.net

Mixing Intensity: The energy input during emulsification, often in the form of mixing intensity or homogenization pressure, affects the initial droplet size distribution. Higher mixing intensity generally leads to smaller droplets, which can enhance stability against creaming or sedimentation. However, excessive shear can also disrupt the forming interfacial film and promote coalescence if the rate of surfactant adsorption is not sufficiently fast.

Temperature: Temperature can have a complex effect on emulsion stability. An increase in temperature generally lowers the viscosity of the continuous phase, which can accelerate creaming or sedimentation. diva-portal.org It can also affect the solubility of the emulsifier and the properties of the interfacial film. For sorbitan esters, temperature changes can influence their conformation and packing at the interface, potentially altering the stability of the emulsion. nih.gov Generally, lower temperatures are favorable for the long-term stability of emulsions. researchgate.net

Mixing Time: Sufficient mixing time is necessary to ensure proper dispersion of the phases and adsorption of the emulsifier at the oil-water interface. Prolonged mixing beyond the optimal time may not significantly improve stability and could even be detrimental due to increased energy input and potential for over-processing.

Table 2: Influence of Process Variables on Emulsion Stability with Sorbitan Esters

| Process Variable | General Effect on Emulsion Stability |

|---|---|

| Emulsifier Dosage | Stability increases with dosage up to an optimal concentration. |

| Oil-to-Water Ratio | Affects emulsion type and stability; exceeding critical internal phase volume can lead to instability. |

| Mixing Intensity | Higher intensity generally leads to smaller droplets and better stability, but excessive shear can be detrimental. |

| Temperature | Higher temperatures can decrease viscosity and destabilize the emulsion. |

| Mixing Time | Sufficient time is needed for emulsifier adsorption; prolonged time may not be beneficial. |

Interfacial Adsorption and Film Formation Dynamics

The stabilizing action of "this compound" is fundamentally governed by its behavior at the oil-water interface, where it adsorbs to form a protective film.

Surfactant Adsorption Isotherms and Surface Association

The adsorption of surfactant molecules at an interface is described by adsorption isotherms, which relate the amount of adsorbed surfactant to its concentration in the bulk phase at a constant temperature. For nonionic surfactants like sorbitan esters, the adsorption isotherms often exhibit a sigmoidal shape, with a plateau region corresponding to the formation of a saturated monolayer at the interface. academie-sciences.fr

The adsorption process is driven by the amphiphilic nature of the surfactant. The hydrophilic sorbitan headgroup resides in the aqueous phase, while the long, hydrophobic didocosanoate chains orient into the oil phase. This arrangement reduces the interfacial tension between the oil and water phases, facilitating the formation of a stable emulsion. The tendency of long-chain nonionic surfactants to adsorb at interfaces is strong due to the significant hydrophobic effect of their long alkyl chains.

At concentrations above the critical micelle concentration (CMC), surfactant molecules in the bulk phase self-assemble into micelles. The adsorption at the interface generally reaches a maximum around the CMC.

Formation and Properties of Interfacial Films

The layer of adsorbed "this compound" molecules at the oil-water interface is referred to as the interfacial film. The properties of this film are paramount for emulsion stability.

Monomolecular Films: At the oil-water interface, "this compound" is expected to form a monomolecular film. The long, saturated didocosanoate chains would lead to strong van der Waals interactions between the adsorbed molecules, resulting in a condensed and rigid film. This rigidity provides a mechanical barrier that resists droplet deformation and coalescence. acs.org

Liquid Crystalline Phases: At higher surfactant concentrations, and in the presence of water, sorbitan esters can form various liquid crystalline phases. cosmeticsandtoiletries.com These are ordered structures that exist between the solid crystalline state and the isotropic liquid state. Lamellar liquid crystalline phases, consisting of surfactant bilayers separated by water layers, are particularly important for emulsion stability. These structures can surround the oil droplets, forming a multi-layered barrier that significantly enhances stability against coalescence. cosmeticsandtoiletries.com The formation of such phases is influenced by the molecular geometry of the surfactant, temperature, and the presence of other components. The long, linear didocosanoate chains of "this compound" would favor the formation of ordered lamellar structures.

Applications in Advanced Materials Science and Engineering

Design and Synthesis of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are a class of materials that integrate organic and inorganic components at a molecular or nanometer scale, leading to synergistic properties that are not present in the individual constituents. The synthesis of these materials often relies on sol-gel processes or the controlled assembly of preformed building blocks.

Non-Polymeric Carrier Systems for Controlled Release Research

The development of effective controlled-release systems is a significant area of research, aiming to deliver active substances at a predetermined rate and duration. Non-polymeric systems, which utilize lipids, surfactants, and other small molecules, are of particular interest.

Formulation Strategies for Modulated Release Kinetics within Biodegradable Matrices

Sorbitan (B8754009) esters are well-known for their application in the formation of niosomes, which are vesicular systems composed of non-ionic surfactants. These vesicles can encapsulate both hydrophilic and hydrophobic active agents, making them versatile drug delivery carriers. The formulation of niosomes using Sorbitan, didocosanoate, potentially in combination with other surfactants and cholesterol as a stabilizing agent, could offer a strategy for modulated release.

The release kinetics from such systems can be tailored by manipulating various formulation parameters. The chain length of the fatty acid esterified to the sorbitan headgroup significantly influences the stability and permeability of the niosomal membrane. The long C22 chain of didocosanoate would likely result in a more rigid and less permeable bilayer compared to shorter chain sorbitan esters, leading to a slower and more sustained release profile. The ratio of surfactant to cholesterol is another critical factor; higher cholesterol content generally leads to a more ordered and less leaky membrane, further retarding the release of the encapsulated substance.

Interactive Table: Factors Influencing Release Kinetics from Sorbitan Ester-Based Vesicles.

| Formulation Parameter | Effect on Release Rate | Rationale |

| Fatty Acid Chain Length | Longer chains generally decrease the release rate. | Increased van der Waals interactions lead to a more stable and less permeable bilayer. |

| Cholesterol Content | Increasing cholesterol content typically decreases the release rate. | Cholesterol increases the packing density and rigidity of the surfactant bilayer, reducing permeability. |

| Surfactant Concentration | Can influence vesicle size and lamellarity, thereby affecting the release profile. | Higher concentrations may lead to the formation of multilamellar vesicles, which can slow down release. |

| Presence of Co-surfactants | Can either increase or decrease the release rate depending on their properties. | Co-surfactants can alter the fluidity and permeability of the vesicle membrane. |

Mechanistic Analysis of Release Profiles, including Diffusion and Matrix Erosion-Controlled Release

Initially, the release is likely to be diffusion-controlled, where the encapsulated agent permeates through the sorbitan ester bilayer. The rate of this diffusion is dictated by the physicochemical properties of the active substance (e.g., size, polarity, and charge) and the characteristics of the bilayer (e.g., fluidity and thickness). For this compound-based niosomes, the highly hydrophobic and long alkyl chain would present a significant barrier to the diffusion of hydrophilic molecules.

Role in Polymer Science and Composite Materials Development

In the realm of polymer science, sorbitan esters are primarily utilized as additives to modify the properties of polymeric materials. Their surfactant nature makes them effective dispersing agents for fillers and pigments within a polymer matrix, preventing agglomeration and ensuring a homogenous distribution. This can lead to improved mechanical properties, color consistency, and processability of the final composite material.

The incorporation of this compound into a polymer blend could also serve as a plasticizer or a lubricant, reducing the melt viscosity and facilitating processing operations such as extrusion and injection molding. The long, saturated fatty acid chain of didocosanoate can enhance the internal lubrication of the polymer chains, improving flow properties. Furthermore, as a surface-active agent, it can migrate to the surface of the polymer, reducing friction and acting as a slip agent.

Surface Adsorption Phenomena for Metal Ion Sequestration

The potential for sorbitan esters to be involved in the sequestration of metal ions from aqueous solutions is an area that warrants investigation. The hydrophilic sorbitan headgroup contains multiple hydroxyl groups that could potentially chelate or coordinate with metal ions.

Adsorption Isotherms and Kinetics

To understand the efficacy of a material for metal ion sequestration, it is crucial to study its adsorption isotherms and kinetics. Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium relationship between the concentration of the metal ion in the solution and the amount adsorbed onto the sorbent at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer.

The kinetics of adsorption, often described by pseudo-first-order and pseudo-second-order models, provide insights into the rate of metal ion uptake and the controlling mechanisms of the adsorption process.

While specific data for this compound is not available, one could hypothesize that if it were immobilized on a solid support, the sorbitan headgroups would be available for metal ion binding. The kinetics would likely be influenced by the diffusion of metal ions to the active sites and the rate of the chelation reaction. The long, hydrophobic didocosanoate tail could be used to anchor the molecule to a non-polar surface or to create a hydrophobic microenvironment that might influence the selectivity of metal ion binding.

Interactive Table: Common Adsorption Isotherm and Kinetic Models.

| Model | Description | Key Parameters |

| Langmuir Isotherm | Assumes monolayer adsorption on a homogeneous surface. | q_max (maximum adsorption capacity), K_L (Langmuir constant) |

| Freundlich Isotherm | Empirical model for adsorption on heterogeneous surfaces. | K_F (Freundlich constant), n (adsorption intensity) |

| Pseudo-first-order Kinetic Model | Describes adsorption in the initial stages, often limited by diffusion. | k_1 (rate constant) |

| Pseudo-second-order Kinetic Model | Suggests that the rate-limiting step is chemisorption involving valence forces. | k_2 (rate constant) |

Mechanism of Metal Ion-Sorbitan Ester Interaction

The interaction between metal ions and sorbitan esters is primarily governed by the principles of coordination chemistry. The sorbitan head of the molecule contains multiple hydroxyl (-OH) groups, which can act as ligands, donating lone pairs of electrons to form coordinate bonds with metal ions. This process is a form of chelation, where a single ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate.

The mechanism involves the following key aspects:

Ligand Exchange: In an aqueous environment, metal ions are typically solvated, surrounded by water molecules. The hydroxyl groups of the sorbitan ester can displace these water molecules and coordinate with the metal ion.

Chelate Effect: The formation of a five- or six-membered ring between the metal ion and two or more hydroxyl groups on the sorbitan molecule is thermodynamically favorable, leading to a more stable complex compared to coordination with individual monodentate ligands.

Influence of pH: The pH of the medium can significantly influence the interaction. At higher pH values, the hydroxyl groups are more likely to be deprotonated, increasing their nucleophilicity and enhancing their ability to coordinate with metal ions.

This chelating ability of sorbitan esters can be harnessed in various materials science applications, such as in the development of novel extraction and separation technologies for metal ions from aqueous solutions or in the synthesis of metal-containing nanomaterials where the sorbitan ester can act as a stabilizing and directing agent.

Degradation Pathways, Environmental Persistence, and Mechanistic Studies

Hydrolytic Degradation Mechanisms and Product Identification

Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond by reaction with water. For sorbitan (B8754009) esters, this reaction can be catalyzed by either acids or bases. wikipedia.orgchemguide.co.uklibretexts.org The reaction with pure water is typically very slow. chemguide.co.uklibretexts.org

The general mechanism for acid-catalyzed hydrolysis is the reverse of Fischer esterification. wikipedia.orgyoutube.com It involves the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is reversible, and an excess of water is used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org

Alkaline hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. wikipedia.org It involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. wikipedia.org

Regardless of the catalyst, the hydrolytic degradation of a sorbitan ester breaks the ester linkage, yielding two primary products:

Sorbitan : A mixture of cyclic ethers derived from sorbitol. wikipedia.org

The corresponding fatty acid : For sorbitan didocosanoate, this would be docosanoic acid (commonly known as behenic acid).

Studies on sorbitan stearate (B1226849), a structurally similar compound, confirm that upon ingestion, it is hydrolyzed to stearic acid and anhydrides of sorbitol. cir-safety.org While sorbitan esters are reported to be stable in a pH range of 2 to 12, hydrolysis can occur at excessively high or low pH levels in the presence of water. cir-safety.orgcir-safety.org

The identified products of the complete hydrolysis of sorbitan didocosanoate are presented in the table below.

| Reactant | Primary Degradation Products |

|---|---|

| Sorbitan, didocosanoate | Sorbitan |

| Docosanoic Acid (Behenic Acid) |

Enzymatic Hydrolysis: Catalyst Specificity and Reaction Kinetics

In biological systems, the hydrolysis of sorbitan esters is primarily mediated by enzymes, particularly lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). scielo.br These enzymes are hydrolases that act on carboxylic ester bonds and are highly efficient in catalyzing the breakdown of lipids. scielo.br The enzymatic hydrolysis of sorbitan esters results in the same primary products as chemical hydrolysis: sorbitan and the constituent fatty acid. huanachemical.comatamanchemicals.com

Catalyst Specificity: Lipases exhibit substrate specificity, which can be influenced by the structure of both the alcohol and the fatty acid moieties of the ester. nih.gov Some esterases show a preference for esters with shorter carbon chains, while others are more active towards those with longer chains. nih.gov For example, studies on two esterases from Rhizomucor miehei showed that one (RmEstA) could hydrolyze esters with longer carbon chains (up to C16), while the other (RmEstB) favored shorter-chain esters (highest activity for C2). nih.gov Lipases such as Novozym 435, derived from Candida antarctica, have demonstrated high catalytic activity in the synthesis (the reverse reaction of hydrolysis) of sorbitan oleate, indicating their effectiveness in transformations involving long-chain fatty acid sorbitan esters. researchgate.net This suggests that similar lipases would be effective catalysts for the hydrolysis of sorbitan didocosanoate, which features a long (C22) fatty acid chain.

Reaction Kinetics: The kinetics of lipase-catalyzed reactions are complex and distinct from simple solution-phase reactions. A key feature is "interfacial activation," where the enzyme's catalytic activity significantly increases at the interface between an aqueous and an organic (lipid) phase. scielo.br The three-dimensional structure of many lipases includes a "lid" or "flap" that covers the active site. At an interface, this lid undergoes a conformational change, exposing the active site to the substrate. scielo.br

The mechanism often follows a Ping-Pong Bi-Bi kinetic model. nih.gov The hydrolysis process begins with a nucleophilic attack by the serine residue in the enzyme's catalytic triad (B1167595) on the carbonyl carbon of the ester bond. scielo.br Studies on lipase-catalyzed ester hydrolysis have revealed a two-intermediate mechanism. nih.gov The rate of hydrolysis can be influenced by the number of esterified fatty acids, with hydrolysis rates decreasing as the degree of esterification increases. atamanchemicals.com

Stability Profile in Diverse Organic Solvent Environments

Sorbitan esters are generally lipophilic (hydrophobic) surfactants with low Hydrophilic-Lipophilic Balance (HLB) values, making them soluble in oils and various organic solvents. cnchemsino.comatamanchemicals.com Their stability in these environments is crucial for their application in cosmetics, pharmaceuticals, and industrial formulations. shreechem.in

Sorbitan didocosanoate, with its long C22 saturated fatty acid chain, is expected to be readily soluble in nonpolar organic solvents and oils, similar to other long-chain sorbitan esters like sorbitan stearate. atamanchemicals.com The solubility of various sorbitan esters in different organic solvents is summarized below.

| Sorbitan Ester | Solubility Profile | Reference |

|---|---|---|

| Sorbitan Monostearate | Soluble in ethanol, isopropanol (B130326), mineral oil, and vegetable oil. | atamanchemicals.com |

| Sorbitan Monooleate | Soluble in ethanol, ethyl acetate, petroleum ether. | huanachemical.com |

| Sorbitan Monopalmitate | Soluble in ethanol, ethyl acetate, toluene. | huanachemical.com |

| Sorbitan Tristearate | Soluble in ethanol, ethyl acetate, petroleum ether. | huanachemical.com |

While generally stable, the long-term stability of sorbitan esters in organic solvents can be affected by the presence of reactive species. For instance, strong acids or bases dissolved in the solvent could catalyze hydrolysis if water is present. The ester formation reaction, which is the reverse of hydrolysis, can be carried out under mild conditions in organic solvents using lipases, indicating the compound's stability in the absence of catalysts. researchgate.net

Environmental Partitioning and Biodegradation Potential

The environmental fate of sorbitan didocosanoate is governed by its partitioning behavior in different environmental compartments (air, water, soil, sediment) and its susceptibility to biodegradation.

Environmental Partitioning: Sorbitan esters are characterized by low vapor pressure and are generally insoluble in water, with water solubility decreasing as the fatty acid chain length increases. epa.gov Therefore, sorbitan didocosanoate is not expected to be volatile or readily found in the aqueous phase in the environment. epa.gov

The key parameter for assessing the partitioning of organic chemicals between soil/sediment and water is the soil organic carbon-water (B12546825) partition coefficient (Koc). epa.govladwp.com A high Koc value indicates a strong tendency for the chemical to adsorb to the organic fraction of soil and sediment, leading to low mobility. nih.govecetoc.org While an experimental Koc value for sorbitan didocosanoate is not available, its long, hydrophobic C22 alkyl chain suggests it would have a high log Kow and consequently a high Koc value. This implies that sorbitan didocosanoate is likely to be immobile in soil and will partition strongly to sediment and sludge in aquatic environments. epa.gov

Biodegradation Potential: Sorbitan esters are generally considered to be readily biodegradable. kao.comnih.govacs.org Biodegradation is a crucial pathway for their removal from the environment, preventing long-term persistence. kao.com The process is initiated by enzymatic cleavage of the ester bond, a step that can occur even for poorly water-soluble esters. epa.gov

Studies on various sorbitan esters have demonstrated significant levels of biodegradation in environmental simulations. For instance, sorbitan monooleate was found to be readily degraded (90%) by activated sludge within 100 hours. nih.gov The ultimate biodegradation products are sorbitan and the fatty acid, both of which can be further mineralized by microorganisms into carbon dioxide, water, and biomass. huanachemical.com Given that both the sorbitan and the long-chain fatty acid (docosanoic acid) components are derived from natural sources, they are expected to be readily utilized by environmental microorganisms. researchgate.net

The environmental fate characteristics for representative sorbitan esters are summarized in the table below.

| Compound | Test System | Biodegradation (%) | Duration | Reference |

|---|---|---|---|---|

| Sorbitan Monolaurate | Seawater (BODIS test) | 54% | 28 days | nih.gov |

| Sorbitan Monolaurate | Readily biodegradable test | 57% | 14 days | nih.gov |

| Sorbitan Monooleate | Activated sludge | 90% | 100 hours | nih.gov |

| General Sorbitan Esters | - | Considered readily biodegradable and unlikely to persist in the environment. | kao.com |

Due to their ready biodegradability and strong adsorption to soil and sediment, sorbitan esters, including by extension sorbitan didocosanoate, are considered unlikely to persist in the environment or pose a significant risk of bioaccumulation in the food chain. kao.comnih.gov

Future Research Directions and Interdisciplinary Perspectives

Novel Synthetic Approaches for Structural Precision and Functional Tailoring

The synthesis of sorbitan (B8754009) esters traditionally involves the direct esterification of sorbitol with fatty acids at high temperatures, which often yields a complex mixture of mono-, di-, and triesters with varying degrees of sorbitol dehydration. lamberti.com Future research is expected to focus on more precise and tailored synthetic methodologies to control the exact structure of sorbitan, didocosanoate, thereby fine-tuning its functional properties.

One of the most promising avenues is the use of enzymatic catalysis , particularly with lipases. Lipase-catalyzed esterification offers several advantages over conventional chemical methods, including milder reaction conditions, higher selectivity, and a reduction in by-products. nih.gov This approach could enable the regioselective synthesis of this compound, allowing for the precise placement of the long-chain didocosanoate groups on the sorbitan backbone. Such structural control is crucial for tailoring the molecule's emulsifying power, thermal stability, and texturizing properties. shreechem.in

Further research into solvent engineering, such as the use of low-boiling-point azeotropes, could also enhance reaction rates and simplify downstream processing in enzymatic synthesis. nih.gov The development of one-pot, multi-step reactions that combine the dehydration of sorbitol to sorbitan with the subsequent esterification in a controlled manner is another area ripe for exploration. researchgate.net

| Synthetic Approach | Potential Advantages for this compound | Research Focus |

| Lipase-Catalyzed Esterification | High selectivity for specific hydroxyl groups, milder reaction conditions, reduced by-product formation, enhanced purity. | Screening for highly selective lipases, optimization of reaction parameters (temperature, solvent), regioselective synthesis. |

| Solvent-Free Synthesis | Environmentally friendly (green chemistry), reduced processing steps, potentially lower cost. | Catalyst development for high-temperature stability, process optimization for efficient water removal. |

| Two-Step Acid/Base Catalysis | Controlled dehydration of sorbitol followed by targeted esterification. google.com | Optimization of catalyst systems to minimize color and impurity formation, precise control of reaction temperature. google.com |

Exploration of Advanced Functional Material Architectures

The unique molecular structure of this compound, with its bulky, hydrophilic sorbitan headgroup and two long, saturated C22 hydrocarbon chains from behenic acid, suggests its potential as a key component in various advanced functional materials. Behenic acid and its derivatives are known for their excellent lubricating and structuring properties. nbinno.comatamanchemicals.com

Future research will likely explore the use of this compound in the formulation of:

Organogels and Oleogels: Its long, saturated fatty acid chains can form crystalline networks in non-polar solvents, leading to the formation of gels. These materials have potential applications in cosmetics, pharmaceuticals, and food products as texturizing agents and for the controlled release of active ingredients.

Phase Change Materials (PCMs): The long alkyl chains suggest that this compound could have a distinct melting and crystallization point, making it a candidate for latent heat storage applications in smart textiles, building materials, and thermal management systems.

High-Performance Lubricants: Behenic acid is a known lubricant. nbinno.com As a diester, this compound could exhibit enhanced lubricating properties, particularly in bio-based lubricant formulations for industrial machinery and automotive applications.

| Material Architecture | Potential Role of this compound | Key Properties to Investigate |

| Organogels | Gelling agent, structuring agent. | Gelation kinetics, mechanical properties of the gel, thermal stability, compatibility with active ingredients. |

| Phase Change Materials | Latent heat storage. | Melting and freezing temperatures, enthalpy of fusion, thermal conductivity, long-term stability. |

| Bio-Lubricants | Lubricity enhancer, viscosity modifier. | Frictional properties, wear resistance, thermal and oxidative stability. |

| Emulsion Systems | Stabilizer for water-in-oil (W/O) emulsions. | Emulsion stability over time and temperature, droplet size distribution, interfacial tension. |

Computational Chemistry and Molecular Dynamics Simulations of this compound Systems

While experimental work is crucial, computational chemistry and molecular dynamics (MD) simulations offer powerful tools to predict and understand the behavior of this compound at the molecular level. These in silico approaches can significantly accelerate research and development by providing insights that are difficult to obtain through experiments alone.

Future computational studies could focus on:

Self-Assembly and Aggregation Behavior: MD simulations can model how this compound molecules interact with each other and with solvents to form micelles, vesicles, or other aggregates. This is fundamental to understanding its performance as an emulsifier and stabilizer.

Interfacial Properties: Simulations can elucidate the conformation and orientation of this compound at oil-water interfaces, providing a molecular basis for its emulsifying efficiency.

Interaction with Other Molecules: Computational models can predict how this compound interacts with active ingredients in pharmaceutical or cosmetic formulations, which is key to designing effective delivery systems.

| Computational Method | Research Objective | Predicted Outcomes |

| Molecular Dynamics (MD) | Understanding self-assembly in various solvents. | Prediction of critical micelle concentration (CMC), aggregate morphology, and stability. |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms for synthesis. | Optimization of catalyst design and reaction conditions for higher yield and selectivity. |

| Coarse-Grained MD | Modeling large-scale phenomena like emulsion formation. | Insights into emulsion stability, phase behavior, and the influence of formulation parameters. |

Sustainable Synthesis and Application Development in Emerging Technologies

The drive towards a bio-based economy positions this compound as a compound of significant interest. Both sorbitol (derived from glucose) and behenic acid (obtainable from plant oils) are from renewable resources. lamberti.comhuanachemical.com This makes this compound a sustainable alternative to petroleum-derived surfactants.

Future research in this area will likely concentrate on:

Green Synthesis Routes: As mentioned, enzymatic synthesis and solvent-free reactions are key green chemistry approaches. Further development in this area will focus on catalyst reusability, energy efficiency, and minimizing waste.

Biodegradability and Environmental Impact: A comprehensive life cycle assessment of this compound will be necessary to confirm its environmental credentials. Studies on its biodegradability in various environments will be crucial for its acceptance as a green chemical. kao.com

Applications in Emerging Technologies: The unique properties of this compound could be leveraged in several high-tech areas. For instance, its self-assembly properties could be utilized in the templated synthesis of nanomaterials. Its thermal properties could be valuable in advanced thermal fluids, and its biocompatibility makes it a candidate for use in biomedical applications, such as in drug delivery systems or as an excipient in novel pharmaceutical formulations.

| Area of Development | Focus of Future Research | Potential Impact |

| Green Chemistry | Optimization of enzymatic and solvent-free synthesis. | Reduced environmental footprint of production, alignment with circular economy principles. |

| Environmental Fate | Studies on biodegradability and ecotoxicity. | Validation of its status as a sustainable surfactant, regulatory approval for wide-scale use. |

| Nanotechnology | Use as a template for nanomaterial synthesis. | Creation of novel materials with tailored properties for electronics, catalysis, and sensing. |

| Bio-based Products | Incorporation into bioplastics and bio-lubricants. | Improved performance and functionality of sustainable consumer and industrial products. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Sorbitan didocosanoate, and how can researchers ensure reproducibility in its preparation?

- Methodological Answer : Synthesis typically involves esterification of sorbitan with docosanoic acid under controlled conditions. Key variables include reaction temperature (e.g., 120–150°C), catalyst selection (e.g., p-toluenesulfonic acid), and molar ratios of reactants. To ensure reproducibility, researchers should:

-

Document reaction parameters rigorously, including inert gas purging to prevent oxidation .

-

Validate product purity using standardized techniques like thin-layer chromatography (TLC) or gas chromatography (GC) .

-

Provide detailed supplementary materials for replication, as per journal guidelines for experimental transparency .

Table 1 : Comparison of Synthesis Protocols from Peer-Reviewed Studies

Study Catalyst Temp. (°C) Yield (%) Purity Verification Method A H₂SO₄ 130 78 GC-MS B Enzymatic 100 65 HPLC

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Sorbitan didocosanoate's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm esterification by identifying shifts corresponding to acyl groups (e.g., δ 2.3 ppm for methylene protons adjacent to ester bonds) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl group reductions post-esterification .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (C18) with evaporative light scattering detectors (ELSD) to quantify purity, ensuring retention times align with reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility parameters of Sorbitan didocosanoate across different studies?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, or measurement techniques. To address this:

- Conduct systematic solubility studies under standardized conditions (e.g., OECD Guideline 105) using gravimetric or spectrophotometric methods .

- Apply Hansen Solubility Parameters (HSP) to model interactions between solvent and solute, correlating with experimental data .

- Perform meta-analyses of existing literature to identify methodological biases (e.g., inconsistent solvent grades) .

Q. What experimental strategies are recommended for investigating the interaction of Sorbitan didocosanoate with lipid bilayers in membrane stability studies?

- Methodological Answer :

- Langmuir-Blodgett Trough Assays : Measure changes in surface pressure-area isotherms to assess surfactant integration into lipid monolayers .

- Differential Scanning Calorimetry (DSC) : Analyze phase transition temperatures of lipid bilayers to evaluate destabilization effects .

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model molecular interactions, validated by experimental data from neutron scattering or fluorescence quenching .

Q. How should researchers design experiments to evaluate Sorbitan didocosanoate’s role as a stabilizer in nanoparticle drug delivery systems?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize nanoparticle size and polydispersity by varying surfactant concentration, sonication time, and solvent ratios .

- Stability Testing : Monitor colloidal stability under accelerated conditions (e.g., 40°C/75% RH) using dynamic light scattering (DLS) and zeta potential measurements .

- In Vitro Release Studies : Compare drug release profiles (e.g., dialysis membrane method) with and without Sorbitan didocosanoate to quantify stabilization efficacy .

Methodological Considerations for Data Interpretation

- Handling Contradictory Data : Apply triangulation by cross-validating results across multiple analytical techniques (e.g., NMR, X-ray diffraction) .

- Statistical Robustness : Use ANOVA or Bayesian inference to assess significance of observed differences in experimental parameters .

- Systematic Reviews : Follow PRISMA guidelines to synthesize fragmented data, ensuring inclusion criteria align with PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.